Boc-D-Cys(pMeBzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

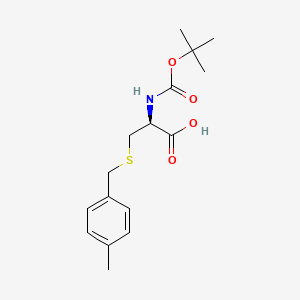

“Boc-D-Cys(pMeBzl)-OL” is a compound with the molecular formula C16H25NO3S . It is also known by its IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate . The compound has a molecular weight of 311.4 g/mol .

Synthesis Analysis

While specific synthesis methods for “Boc-D-Cys(pMeBzl)-OL” were not found in the search results, it is known that Boc-D-Cys reagents have been used for the derivatization of amino acids .

Molecular Structure Analysis

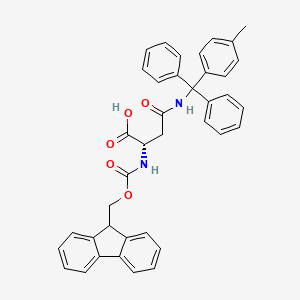

The compound has a complex structure that includes a tert-butyl group, a carbamate group, and a sulfanyl group attached to a 4-methylbenzyl group . The InChI string for the compound is InChI=1S/C16H25NO3S/c1-12-5-7-13 (8-6-12)10-21-11-14 (9-18)17-15 (19)20-16 (2,3)4/h5-8,14,18H,9-11H2,1-4H3, (H,17,19)/t14-/m0/s1 .

Chemical Reactions Analysis

“Boc-D-Cys(pMeBzl)-OL” has been used in the derivatization of amino acids for high-performance liquid chromatographic (HPLC) analysis . The compound reacts with amino acids to form derivatives that can be separated and analyzed using HPLC .

Physical And Chemical Properties Analysis

“Boc-D-Cys(pMeBzl)-OL” has several computed properties. It has a molecular weight of 311.4 g/mol, an XLogP3-AA value of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 311.15551483 g/mol . The compound has a topological polar surface area of 83.9 Ų .

Aplicaciones Científicas De Investigación

Síntesis de péptidos

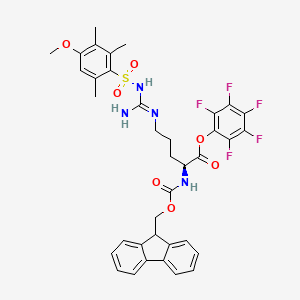

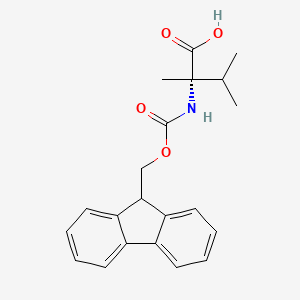

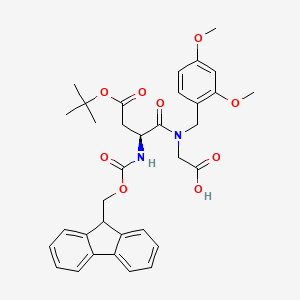

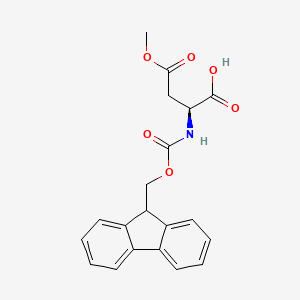

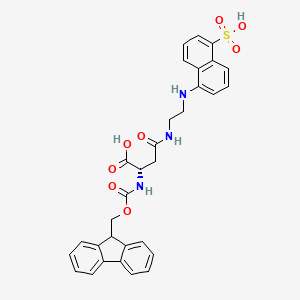

“Boc-D-Cys(pMeBzl)-OH” es un tipo de aminoácido protegido, que se utiliza comúnmente en la síntesis de péptidos {svg_1}. El grupo Boc (terc-butoxicarbonilo) se utiliza para proteger el grupo amino, mientras que el grupo pMeBzl (para-metilbencilo) se utiliza para proteger el grupo tiol del residuo cisteína. Esto permite que se produzcan reacciones selectivas en otros sitios del péptido sin afectar a estos grupos funcionales {svg_2}.

Ciencia de las proteínas

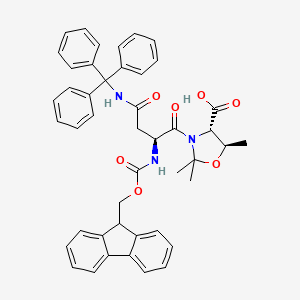

El uso de grupos protectores como los de “this compound” ha permitido una amplia gama de química de péptidos y proteínas en las últimas décadas {svg_3}. Se han desarrollado estrategias sofisticadas para la protección y posterior desprotección de la cisteína, lo que facilita la síntesis de péptidos complejos ricos en disulfuro, la semisíntesis de proteínas y el etiquetado de péptidos/proteínas in vitro e in vivo {svg_4}.

Desarrollo de fármacos

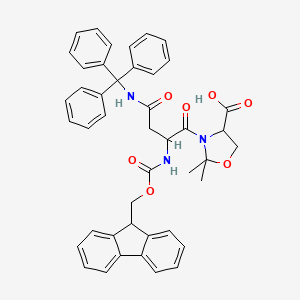

Los aminoácidos protegidos como “this compound” se utilizan a menudo en el desarrollo de nuevos productos farmacéuticos {svg_5}. Pueden utilizarse para crear una amplia variedad de péptidos, que pueden tener efectos terapéuticos. Por ejemplo, podrían utilizarse para crear un péptido que pueda unirse a un receptor específico en el cuerpo, provocando una respuesta terapéutica {svg_6}.

Investigación y uso en el laboratorio

“this compound” es un producto de laboratorio para uso exclusivo en investigación {svg_7}. Se utiliza en diversos entornos de investigación, como universidades, empresas farmacéuticas y otras instituciones científicas {svg_8}.

Síntesis orgánica

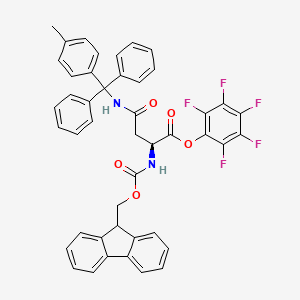

“this compound” también puede utilizarse en la síntesis orgánica {svg_9}. El grupo Boc se elimina fácilmente en condiciones ácidas, lo que lo hace útil en la síntesis de moléculas orgánicas complejas {svg_10}.

Bioconjugación

“this compound” puede utilizarse en la bioconjugación, un proceso que consiste en unir una pequeña molécula, una biomolécula u otra entidad a una biomolécula de interés {svg_11}. Esto puede ser útil en una variedad de aplicaciones, como la administración de fármacos, la obtención de imágenes y la creación de biosensores {svg_12}.

Direcciones Futuras

The future directions for “Boc-D-Cys(pMeBzl)-OL” are not specified in the search results. However, given its use in the derivatization of amino acids for HPLC analysis , it may find further applications in analytical chemistry and biochemistry.

Mecanismo De Acción

Target of Action

Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .

Propiedades

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

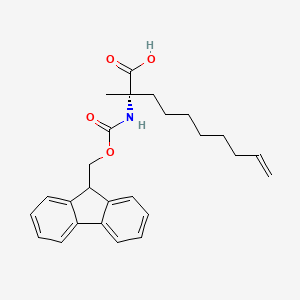

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)